molecular formula C13H13N3O3 B5052069 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone

Cat. No. B5052069
M. Wt: 259.26 g/mol
InChI Key: FPKGFACPCBWBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases, which play a crucial role in regulating cell migration, cytoskeletal organization, and cell adhesion. RAC1 is overexpressed in many types of cancer, and its aberrant activation has been linked to tumor growth and metastasis. ESI-09 has shown promise as a potential therapeutic agent for cancer, as well as other diseases characterized by dysregulated RAC1 signaling.

Mechanism of Action

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone works by binding to the Switch II region of RAC1, which is involved in the interaction between RAC1 and its downstream effectors. This binding prevents RAC1 from interacting with its effectors, thereby inhibiting RAC1 signaling and downstream cellular processes.
Biochemical and Physiological Effects:
3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone reduces cell migration and invasion, inhibits angiogenesis, and induces apoptosis. In asthma models, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone reduces airway hyperresponsiveness and inflammation. 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has also been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit RAC1 signaling in a dose-dependent manner. However, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone also has limitations, including its relatively low potency compared to other RAC1 inhibitors, and its potential off-target effects.

Future Directions

There are several future directions for research on 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more potent and selective RAC1 inhibitors based on the structure of 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone. Another area of research is the identification of biomarkers that can predict response to 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone treatment in cancer patients. Additionally, the potential use of 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone in combination with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the role of RAC1 signaling in other diseases, such as cardiovascular disease and diabetes, is an area of potential future research.

Synthesis Methods

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone can be synthesized using a multistep process that involves the condensation of 2-hydroxyethylamine with 2-nitrobenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-bromoacetic acid to form the final product.

Scientific Research Applications

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has been shown to inhibit RAC1 signaling and reduce tumor growth and metastasis in various cancer models, including breast, lung, and pancreatic cancer. 3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)-1-isoindolinone has also been studied in the context of other diseases, such as asthma, where it has been shown to reduce airway hyperresponsiveness and inflammation.

properties

IUPAC Name

3-hydroxy-2-(2-hydroxyethyl)-3-(1H-imidazol-2-yl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-8-7-16-11(18)9-3-1-2-4-10(9)13(16,19)12-14-5-6-15-12/h1-6,17,19H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGFACPCBWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=NC=CN3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.